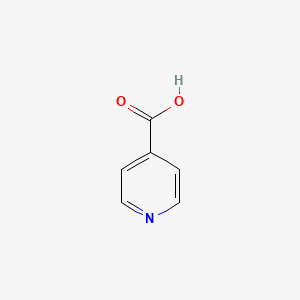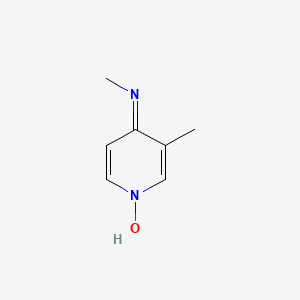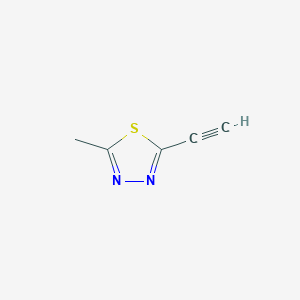
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
説明
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (HTCC) is a chemical compound with the formula C6H7F3O3 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid are reported starting from readily available 4-oxocyclobutane precursors . These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .Molecular Structure Analysis
The molecular formula of HTCC is C6H7F3O3 . The molecular weight is 184.11 g/mol . The structure of the compound includes a cyclobutane ring with a trifluoromethyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
HTCC has a molecular weight of 184.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The exact mass is 184.03472857 g/mol . The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .科学的研究の応用
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid represents a class of compounds with diverse applications in scientific research, particularly in the field of chemistry and pharmacology. While specific studies directly addressing this compound were not found, insights can be drawn from research on related hydroxy acids and their applications. This summary explores the broader context of hydroxy acids' utility in scientific research, emphasizing areas excluding drug use, dosage, and side effects.
Hydroxy Acids in Cosmetic and Therapeutic Formulations
Hydroxy acids (HAs), including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, are extensively used in cosmetic and therapeutic formulations for their beneficial effects on the skin. These compounds are pivotal in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Their mechanisms of action, though still requiring further clarification, include effects on melanogenesis and tanning, highlighting the significant role of HAs in dermatological applications (Kornhauser, Coelho, & Hearing, 2010).
Antioxidant Properties and Structure-Activity Relationships
The antioxidant properties of hydroxycinnamic acids (HCAs) are well-documented, with structure-activity relationships (SARs) playing a crucial role in their efficacy. Modifications to the aromatic ring and the carboxylic function significantly impact antioxidant activity, pointing to the importance of structural optimization in developing potent antioxidant molecules. This area of research holds potential for managing oxidative stress-related diseases, suggesting a path for the application of similar compounds (Razzaghi-Asl et al., 2013).
Biotechnological Routes and Lactic Acid Applications
Lactic acid, a key hydroxycarboxylic acid, serves as a precursor for various chemicals via biotechnological routes, demonstrating the potential for hydroxycarboxylic acids in green chemistry. From lactic acid, valuable chemicals like pyruvic acid, acrylic acid, and lactate ester can be synthesized, underscoring the versatility and potential of hydroxycarboxylic acids as feedstocks for biodegradable polymers and other green chemistry applications (Gao, Ma, & Xu, 2011).
Safety and Hazards
HTCC is classified as having acute toxicity (oral and inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of eye contact .
作用機序
Mode of Action
Like many carboxylic acids, it may interact with various enzymes and receptors in the body, potentially influencing their function .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Result of Action
Its impact on cellular processes and structures, as well as its potential therapeutic effects, are areas of ongoing research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid interacts with its targets . .
特性
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(12)1-3(2-5)4(10)11/h3,12H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVQKVUOLHLJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679157 | |
| Record name | 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1163729-49-4, 1690177-86-6 | |
| Record name | 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Fmoc-3-Fluoroalanine-2-[d]](/img/structure/B3419991.png)









